(4-(piperidin-1-ylsulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
This complex compound is a heterocyclic organic molecule that combines diverse functional groups, such as sulfonyl, benzyl, and thioether moieties. Each component within the compound contributes to its overall chemical and biological behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps. A typical route might begin with the preparation of 4-(piperidin-1-ylsulfonyl)benzaldehyde. This can be done by sulfonylation of 4-aminobenzaldehyde followed by reaction with piperidine.
Another key intermediate is 3-(trifluoromethyl)benzylthiol, synthesized via the reduction of 3-(trifluoromethyl)benzyl chloride. The final step involves the coupling of these two intermediates through a condensation reaction with 2-amino-4,5-dihydro-1H-imidazole under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production often leverages large-scale reactors and optimized conditions to enhance yield and purity. The controlled atmosphere, temperature, and the use of robust catalytic systems ensure that the product is consistent with high-quality standards. Typically, solvent recovery systems and continuous flow reactors might be employed to increase efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: : The compound can also participate in reduction reactions, especially at the ketone or imidazole sites.
Substitution: : Various electrophilic and nucleophilic substitution reactions are possible at the aromatic ring and imidazole core.
Common Reagents and Conditions
Oxidation: : Use of reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Reagents such as halogenating agents or nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Reduced forms of the imidazole ring.
Substitution: : Variously substituted aromatic and imidazole derivatives.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Acts as a molecular probe for studying sulfonyl functional group interactions.
Industry: : Used in material science for the development of advanced polymers and in catalysis.
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It can interact with enzyme active sites, particularly those involving sulfhydryl groups, due to its sulfonyl and thioether moieties.
Pathways Involved: : It may influence metabolic pathways involving redox reactions, potentially impacting oxidative stress responses.
Comparison with Similar Compounds
Several compounds share structural similarities with our target compound, such as:
Sulfonamides: : Known for their antibiotic properties, but the inclusion of the imidazole and thioether groups in our compound enhances its versatility.
Benzimidazoles: : While benzimidazoles are well-known in medicinal chemistry, our compound's trifluoromethyl and thioether groups provide unique interactions and properties.
Unique Attributes
The combination of a trifluoromethyl group with an imidazole core and sulfonyl substituent is relatively rare, providing unique steric and electronic properties that are highly valuable in drug design and material science.
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-6-4-5-17(15-19)16-33-22-27-11-14-29(22)21(30)18-7-9-20(10-8-18)34(31,32)28-12-2-1-3-13-28/h4-10,15H,1-3,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFZLUBVQLNSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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